
2-(4-Tert-butylcyclohexyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylcyclohexyl)phenol ist eine organische Verbindung, die eine Phenolgruppe aufweist, die mit einer tert-Butylgruppe und einer Cyclohexylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Tert-butylcyclohexyl)phenol beinhaltet typischerweise die Alkylierung von Phenol mit tert-Butylchlorid in Gegenwart eines Katalysators wie Eisenchlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound die Kondensation von Phenol mit Epoxycyclohexan, gefolgt von der Alkylierung am Benzolring. Dieses Verfahren minimiert die Bildung von Isomeren und verbessert die Ausbeute des gewünschten Produkts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Tert-butylcyclohexyl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden.
Reduktion: Reduktionsreaktionen können sie in Cyclohexanol-Derivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten am aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Nickel- oder Palladiumkatalysatoren.
Substitution: Friedel-Crafts-Alkylierung unter Verwendung von Aluminiumchlorid als Katalysator.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und verwandte Verbindungen.
Reduktion: Cyclohexanol-Derivate.
Substitution: Verschiedene substituierte Phenole, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylcyclohexyl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese anderer organischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen antimykotischen und antioxidativen Eigenschaften.
Medizin: Studien zu seiner zytotoxischen Aktivität gegen bestimmte Krebszelllinien.
Wirkmechanismus
Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, freie Radikale zu neutralisieren und die Produktion reaktiver Sauerstoffspezies zu reduzieren. Diese antioxidative Aktivität trägt zur Stabilisierung verschiedener Verbindungen und zur Verhinderung von Materialabbau bei . Zu den molekularen Zielstrukturen der Verbindung gehören Enzyme, die an oxidativen Stress-Signalwegen beteiligt sind.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylcyclohexyl)phenol involves its ability to neutralize free radicals and reduce the production of reactive oxygen species. This antioxidant activity helps in stabilizing various compounds and preventing material degradation . The compound’s molecular targets include enzymes involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Ditert-butylphenol: Bekannt für seine antioxidativen Eigenschaften und in ähnlichen Anwendungen eingesetzt.
4-tert-Butylphenol: Wird bei der Herstellung von Epoxidharzen und als Weichmacher eingesetzt.
2-tert-Butyl-4-methylphenol: Eine weitere phenolische Verbindung mit antioxidativen Eigenschaften.
Einzigartigkeit
2-(4-Tert-butylcyclohexyl)phenol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische Eigenschaften und Reaktivität verleiht. Seine Kombination aus tert-Butyl- und Cyclohexylgruppen verstärkt seine Stabilität und Wirksamkeit als Antioxidans im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
266338-26-5 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
2-(4-tert-butylcyclohexyl)phenol |
InChI |
InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-7,12-13,17H,8-11H2,1-3H3 |
InChI-Schlüssel |
ZAUUKYWMTKQRFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



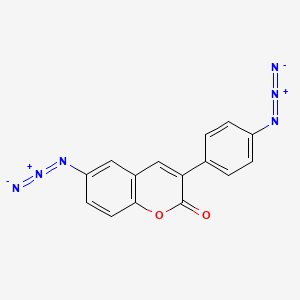
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
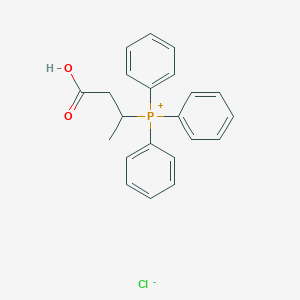
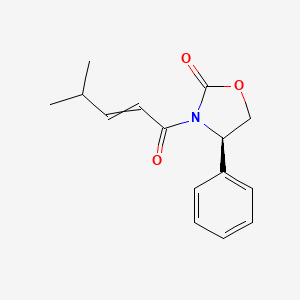
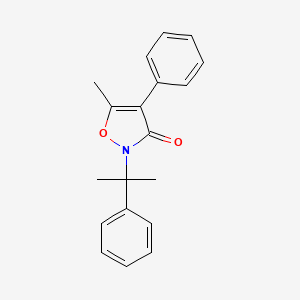

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
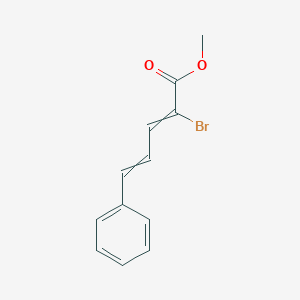
![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
